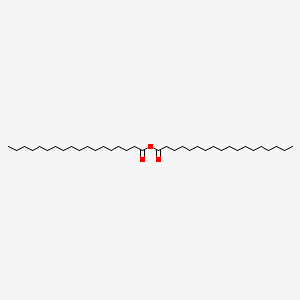
3,4'-Diisopropylbiphenyl
Overview
Description
3,4’-Diisopropylbiphenyl is an organic compound with the molecular formula C18H22. It is a derivative of biphenyl, where two isopropyl groups are attached to the 3 and 4 positions of the biphenyl structure. This compound is known for its applications in various fields, including organic synthesis and catalysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4’-Diisopropylbiphenyl can be synthesized through the isopropylation of biphenyl. The reaction typically involves the use of a catalyst such as H-mordenite (MOR) and propylene as the alkylating agent. The reaction is carried out at temperatures ranging from 225°C to 350°C under propene pressure .
Industrial Production Methods
In industrial settings, the preparation of 3,4’-Diisopropylbiphenyl involves the reaction of biphenyl with propylene in the presence of a catalyst. The process may include steps such as crystallization and purification to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3,4’-Diisopropylbiphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of the aromatic ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen in the presence of a cobalt or manganese catalyst.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic conditions.
Major Products Formed
Oxidation: The major products include carboxylic acids derived from the oxidation of the isopropyl groups.
Substitution: Products include halogenated or nitrated derivatives of 3,4’-Diisopropylbiphenyl
Scientific Research Applications
3,4’-Diisopropylbiphenyl has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: The compound serves as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.
Liquid Crystals: It is utilized in the development of liquid crystal materials for display technologies.
Mechanism of Action
The mechanism of action of 3,4’-Diisopropylbiphenyl in catalytic processes involves the formation of active complexes with reactants. The isopropyl groups provide steric hindrance, which influences the selectivity and reactivity of the compound. The molecular targets include transition metal catalysts and acid sites in zeolites .
Comparison with Similar Compounds
Similar Compounds
4,4’-Diisopropylbiphenyl: Another isomer where the isopropyl groups are attached to the 4 and 4’ positions of the biphenyl structure.
3,3’-Diisopropylbiphenyl: An isomer with isopropyl groups at the 3 and 3’ positions.
Uniqueness
3,4’-Diisopropylbiphenyl is unique due to its specific substitution pattern, which affects its reactivity and selectivity in chemical reactions. The position of the isopropyl groups influences the compound’s steric and electronic properties, making it distinct from other isomers .
Properties
IUPAC Name |
1-propan-2-yl-3-(4-propan-2-ylphenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22/c1-13(2)15-8-10-16(11-9-15)18-7-5-6-17(12-18)14(3)4/h5-14H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHNUPUGVRFQTLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CC(=CC=C2)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00976993 | |
| Record name | 3,4'-Di(propan-2-yl)-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00976993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61434-46-6 | |
| Record name | 3,4'-Diisopropylbiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061434466 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4'-Di(propan-2-yl)-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00976993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4'-DIISOPROPYLBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GF449RAN44 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















